molecular formula C18H18N2O4S B10942360 N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(naphthalen-2-ylsulfonyl)propanamide

Cat. No.: B10942360
M. Wt: 358.4 g/mol
InChI Key: DIDTXZZRXCRPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonyl compounds. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-keto ester and hydroxylamine.

    Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated isoxazole with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides or thiols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or tool compound to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-(2-NAPHTHYLSULFONYL)BUTANAMIDE
  • N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-(2-NAPHTHYLSULFONYL)PENTANAMIDE

Uniqueness

N~1~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its specific structural features, such as the combination of the isoxazole ring and the naphthylsulfonyl group. These features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H18N2O4S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-naphthalen-2-ylsulfonylpropanamide

InChI

InChI=1S/C18H18N2O4S/c1-12-18(13(2)24-20-12)19-17(21)9-10-25(22,23)16-8-7-14-5-3-4-6-15(14)11-16/h3-8,11H,9-10H2,1-2H3,(H,19,21)

InChI Key

DIDTXZZRXCRPBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.